molecular formula C17H29N2O9P B14009659 Nicotinic acid mononucleotide triethylamine

Nicotinic acid mononucleotide triethylamine

Cat. No.: B14009659
M. Wt: 436.4 g/mol
InChI Key: GPZFNHRXVDUKEM-WFFMJNDQSA-N
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Description

Nicotinic acid mononucleotide triethylamine is a compound that combines nicotinic acid mononucleotide with triethylamine. Nicotinic acid mononucleotide is a nucleotide derivative that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism. Triethylamine is an organic compound commonly used as a base in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid mononucleotide triethylamine typically involves the reaction of nicotinic acid mononucleotide with triethylamine under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid mononucleotide triethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction may produce reduced forms of the nucleotide .

Scientific Research Applications

Nicotinic acid mononucleotide triethylamine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of nicotinic acid mononucleotide triethylamine involves its role in the biosynthesis of NAD+. The compound is converted into nicotinamide adenine dinucleotide through enzymatic pathways, which then participates in various cellular processes, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinic acid mononucleotide triethylamine is unique due to its combination of nicotinic acid mononucleotide and triethylamine, which may enhance its stability and solubility in certain applications. This makes it a valuable compound for specific research and industrial purposes .

Properties

Molecular Formula

C17H29N2O9P

Molecular Weight

436.4 g/mol

IUPAC Name

N,N-diethylethanamine;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate

InChI

InChI=1S/C11H14NO9P.C6H15N/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16;1-4-7(5-2)6-3/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19);4-6H2,1-3H3/t7-,8-,9-,10-;/m1./s1

InChI Key

GPZFNHRXVDUKEM-WFFMJNDQSA-N

Isomeric SMILES

CCN(CC)CC.C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)[O-]

Canonical SMILES

CCN(CC)CC.C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)[O-]

Origin of Product

United States

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